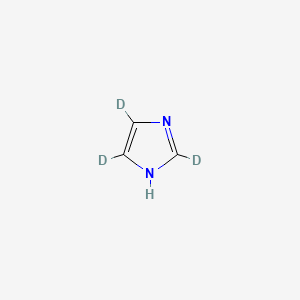

Imidazole-d3

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4,5-trideuterio-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2/c1-2-5-3-4-1/h1-3H,(H,4,5)/i1D,2D,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAXXELZNTBOGNW-CBYSEHNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(N=C(N1)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

71.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Isotopic Incorporation of Imidazole D3

Direct Deuteration Methods for Imidazole-d3 and its Derivatives

Direct deuteration involves the exchange of hydrogen atoms with deuterium (B1214612) on a pre-existing imidazole (B134444) ring. This approach is often favored for its straightforwardness and efficiency.

Transition-metal-catalyzed hydrogen isotope exchange (HIE) is a prominent method for direct deuteration. researchgate.net Various catalysts, including those based on ruthenium and iridium, have proven effective in facilitating the exchange of C-H bonds with deuterium from sources like deuterium gas (D2) or deuterated solvents. researchgate.net For instance, ruthenium nanocatalysis can effectively deuterate imidazole substructures using D2 gas as the isotopic source, often resulting in high levels of isotope incorporation. researchgate.net Another notable system involves an [IrCl(COD)(IMes)]/H2/NaOMe/methanol-d4 catalytic setup, which has been successfully used for the deuteration of pharmaceuticals containing imidazole moieties. researchgate.net

Heterogeneous catalysts, such as palladium on carbon (Pd/C), have also been employed for the deuteration of the imidazole ring. These catalysts can facilitate the exchange of all ring protons in the presence of D2O, providing a highly efficient route to fully deuterated imidazoles and their derivatives, including ionic liquids. rsc.org Raney nickel is another effective catalyst for this transformation, particularly under continuous flow conditions, which can offer advantages over traditional batch reactions. researchgate.net

| Catalyst System | Deuterium Source | Key Features | Reference |

|---|---|---|---|

| Ruthenium Nanocatalysis | D2 gas | Effective for complex molecules containing imidazole substructures. | researchgate.net |

| [IrCl(COD)(IMes)]/H2/NaOMe | Methanol-d4 | High site selectivity and efficiency for deuterating pharmaceuticals. | researchgate.net |

| Palladium on Carbon (Pd/C) | D2O | Enables full deuteration of the heterocyclic ring. | rsc.org |

| Raney Nickel | Not specified | Suitable for continuous flow reactions, offering robustness. | researchgate.net |

Hydrogen-deuterium (H/D) exchange on the imidazole ring can also be achieved under acid or base-controlled conditions without the need for a metal catalyst. The C2-proton of the imidazole ring is particularly susceptible to exchange. This process is understood to proceed through a base-catalyzed mechanism involving the formation of an anionic carbene intermediate. nih.gov The rate of this exchange is strongly dependent on the protonation state of the imidazole nitrogen atoms. nih.gov

Specifically, the H/D exchange at the C2 position is a second-order reaction with respect to the concentrations of the imidazolium (B1220033) cation and the deuteroxide ion (OD−) in D2O. nih.gov This exchange occurs at a much slower rate than the exchange of amide N-H protons, with a half-life that can be on the order of days for the Cε1-hydrogen of a histidine residue in a protein. nih.govresearchgate.net The reaction mechanism involves the abstraction of the C2-proton from the protonated imidazolium form by a hydroxyl (OD−) ion, leading to the formation of a ylide or carbene intermediate in the rate-determining step. nih.govresearchgate.net

Recent studies have demonstrated precise acid/base-controlled strategies for the divergent and chemoselective deuteration of N-unsubstituted imidazoles. researchgate.net For instance, using NaOD in a mixture of D2O and CD3OD at elevated temperatures can lead to deuteration at specific positions on the imidazole ring. rsc.org

| Reagents | Position of Deuteration | Key Features | Reference |

|---|---|---|---|

| NaOD in D2O/CD3OD | C2, C4, C5 | Allows for selective deuteration based on reaction conditions. | rsc.org |

| Base-catalyzed | C2 | Proceeds through a carbene intermediate; rate is pH-dependent. | nih.gov |

Multi-Component and Cyclization Approaches for Deuterated Imidazole Scaffolds

Constructing the deuterated imidazole ring from acyclic, deuterated precursors is an alternative to direct H/D exchange. Multi-component reactions (MCRs) are particularly powerful in this regard, as they allow for the rapid assembly of complex molecules in a single step. researchgate.net

The Debus-Radziszewski imidazole synthesis, a classic example of an MCR, involves the reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. wikipedia.orgpharmaguideline.com By using deuterated starting materials, such as a deuterated aldehyde, deuterium can be incorporated into the final imidazole product. This method is versatile and can be used to produce a variety of substituted imidazoles. wikipedia.orguobasrah.edu.iq

Other cyclization strategies can also be adapted for the synthesis of deuterated imidazoles. For instance, the reaction of an imidate with an α-aminoaldehyde or α-aminoacetal can form the imidazole ring. wikipedia.org If deuterated building blocks are used in these reactions, the resulting imidazole will be isotopically labeled. These methods offer control over the position of the deuterium labels by selecting the appropriate deuterated starting materials.

Analytical Validation of Isotopic Purity and Deuterium Content

Following the synthesis of this compound, it is essential to verify the isotopic purity and the level of deuterium incorporation. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary analytical techniques used for this purpose.

¹H NMR spectroscopy is a powerful tool for determining the extent of deuteration. The disappearance or reduction in the intensity of proton signals at specific positions on the imidazole ring directly corresponds to the degree of deuterium incorporation at those sites. For example, in the ¹H NMR spectrum of a successfully synthesized this compound, the signals corresponding to the protons at the deuterated positions will be absent or significantly diminished. rsc.org

Furthermore, ¹³C NMR can also provide information about deuteration. The coupling between carbon and deuterium (C-D) can lead to characteristic splitting patterns (e.g., triplets for -CD groups) and shifts in the ¹³C spectrum, which can be used to confirm the presence and location of deuterium atoms. rsc.org

High-resolution mass spectrometry (HRMS) can provide precise mass measurements, further confirming the elemental composition and the number of deuterium atoms in the synthesized molecule. rsc.org Techniques like MALDI-TOF MS can be used to analyze peptide fragments containing deuterated histidine (an amino acid with an imidazole side chain) to determine the rate and extent of H/D exchange. nih.gov

Advanced Spectroscopic Characterization of Imidazole D3

Nuclear Magnetic Resonance (NMR) Spectroscopic Probes for Structural and Dynamic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure and dynamics of molecules. The use of deuterated compounds like imidazole-d3 offers distinct advantages in NMR experiments.

High-resolution NMR spectroscopy of this compound provides detailed information about its structure. In ¹H NMR spectra, the absence of signals in the δ 7.6–7.8 ppm region, which correspond to the imidazole (B134444) ring protons, confirms complete deuteration. Conversely, ²H NMR spectra show distinct signals for the deuterons at the C-2, C-4, and C-5 positions.

The chemical shifts in the ¹H NMR spectrum of imidazole are sensitive to the solvent and intermolecular interactions, such as hydrogen bonding. For instance, the ¹H NMR spectrum of imidazole in deuterated chloroform (B151607) shows peaks at 7.15 ppm (for the two equivalent C-H protons at positions 4 and 5), 7.73 ppm (for the C-H proton at position 2), and a broad peak at 11.62 ppm for the N-H proton. researchgate.net When measured in a mixture of acetonitrile (B52724) and deuterated chloroform, these chemical shifts change, indicating the influence of the solvent environment on the electronic structure of the imidazole ring. researchgate.netchem-soc.si

| Proton | Deuterated Chloroform researchgate.net | Acetonitrile/Deuterated Chloroform with LiBF₄ chem-soc.si | Acetonitrile/Deuterated Chloroform with TBABF₄ chem-soc.si |

|---|---|---|---|

| C4-H & C5-H | 7.15 | 6.76 | 6.73 |

| C2-H | 7.73 | 7.36 | 7.30 |

| N-H | 11.62 | - | - |

This compound and other deuterated imidazoles are extensively used in biomolecular NMR to study the structure, conformation, and interactions of proteins and other macromolecules. isotope.com Deuterium (B1214612) labeling can simplify complex ¹H NMR spectra of large biomolecules and is a key component of specific NMR experiments designed to probe molecular dynamics.

In one study, deuterated imidazole was used to investigate the active site of a mutant of cytochrome c peroxidase. goodinlab.com Solid-state deuterium NMR signals from the deuterated imidazole bound to the protein provided insights into the motion and dynamics of the imidazole ring within the protein's active site. goodinlab.com The study suggested that the absence of enzymatic activity in the mutant was not due to excessive dynamic disorder of the imidazole ligand. goodinlab.com

Furthermore, the hydrogen/deuterium (H/D) exchange at the C2 position of histidine residues, which contain an imidazole ring, is a well-established method for probing protein structure and function. nih.gov The rate of this exchange is sensitive to the local environment of the histidine residue, including its pKa value and solvent accessibility, which can be monitored by techniques like mass spectrometry and NMR. nih.gov

Vibrational Spectroscopy (Infrared, Raman, and Nuclear Resonance Vibrational Spectroscopy) for Molecular Structure and Interactions

Vibrational spectroscopy techniques, including Infrared (IR), Raman, and Nuclear Resonance Vibrational Spectroscopy (NRVS), are invaluable for studying the molecular structure and intermolecular interactions of imidazole and its deuterated analogues.

Deuteration significantly impacts the vibrational spectra of imidazole, particularly the modes associated with N-H(D) stretching, which are highly sensitive to hydrogen bonding. Theoretical and experimental studies have shown that deuteration leads to a predictable shift in the vibrational frequencies of these modes. researchgate.netcapes.gov.br This isotopic effect is crucial for assigning vibrational bands and understanding the nature of hydrogen bonding networks in imidazole crystals and aggregates. researchgate.netmdpi.com For instance, the N-D stretching vibration in deuterated imidazole appears in a distinct spectral region compared to the N-H stretch, allowing for a clearer analysis of the hydrogen bonding interactions without interference from other vibrational modes. mdpi.com

Nuclear Resonance Vibrational Spectroscopy (NRVS) has been employed to study the vibrational dynamics of iron-porphyrin complexes with axial imidazole and imidazolate ligands. nih.govresearchgate.netresearchgate.net These studies reveal how changes in hydrogen bonding and the deprotonation state of the imidazole ligand affect the iron-imidazole stretching frequency and other low-frequency modes, providing insights into the function of heme proteins. nih.gov

The vibrations of molecules are not perfectly harmonic, and this anharmonicity is particularly pronounced in hydrogen-bonded systems like imidazole aggregates. rsc.orgcdnsciencepub.com Theoretical models that account for anharmonicity are necessary to accurately simulate the vibrational spectra of imidazole and its deuterated derivatives. researchgate.netcapes.gov.br These models consider the coupling between high-frequency stretching modes (like N-H/N-D stretching) and low-frequency intermolecular modes (like N···N stretching), as well as Fermi resonance effects. researchgate.netcapes.gov.br

Studies on imidazole clusters have highlighted the importance of anharmonic vibrational methods for understanding both strong and distorted hydrogen bonds. rsc.org The aggregation of imidazole provides a valuable benchmark for testing and refining these theoretical approaches. rsc.org

Detailed assignment of the vibrational modes of imidazole and its deuterated forms has been achieved through a combination of experimental spectroscopy (IR and Raman) and theoretical calculations, such as density functional theory (DFT). nih.govacs.orgnih.gov These studies have led to the determination of force constants, which describe the stiffness of the chemical bonds and the forces resisting changes in bond angles. nih.govuv.es

For example, scaled quantum mechanical (SQM) force fields have been used to reproduce and assign the vibrational frequencies of imidazole and its various protonated and deuterated forms. nih.gov Normal coordinate analysis has also been applied to crystalline imidazole and its deuterated analogues to refine force constants related to intermolecular interactions. iaea.org These analyses provide a fundamental understanding of the vibrational dynamics of the imidazole ring.

| Vibrational Mode | Imidazole | This compound | Reference |

|---|---|---|---|

| N-H Stretch | ~3100-3400 | - | researchgate.net |

| N-D Stretch | - | ~2242-2352 | mdpi.com |

| C5-H Stretch | ~3138 | - | mdpi.com |

| C2-H Stretch | ~3117 | - | mdpi.com |

High-Resolution Mass Spectrometry for Isotopic Fingerprinting and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) serves as a powerful tool for the analysis of isotopically labeled compounds such as this compound. The technique provides highly accurate mass measurements, which allows for the unambiguous identification and differentiation of the deuterated variant from its non-deuterated counterpart based on their distinct molecular weights. This precise mass determination forms the basis of isotopic fingerprinting, a method used to track and quantify compounds in complex mixtures. researchgate.netthermofisher.com

Isotopic fingerprinting with HRMS relies on the mass difference imparted by the substitution of hydrogen atoms with deuterium atoms. In this compound, three hydrogen atoms are replaced by deuterium, resulting in a predictable increase in its monoisotopic mass compared to standard Imidazole. This mass shift provides a unique signature that can be selectively monitored, enabling precise quantification through methods like isotope dilution mass spectrometry, where the labeled compound is used as an internal standard. researchgate.netx-mol.net

Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), provides further structural confirmation. In this process, the protonated molecular ion of this compound is isolated and subjected to collision-induced dissociation (CID) or other activation methods to induce fragmentation. The resulting fragment ions produce a characteristic pattern that serves as a structural fingerprint. Studies on related imidazole compounds show that fragmentation often involves the loss of small neutral molecules from substituents, while the imidazole ring itself tends to remain intact. nih.gov For this compound, the fragmentation pattern is distinguished by the loss of deuterated fragments, which can be readily identified by their specific mass in the HRMS spectrum. Analysis of related deuterated compounds like 1-Methylthis compound confirms that this technique reveals a characteristic fragmentation pattern distinct from the non-labeled version. vulcanchem.com

Table 1: Illustrative HRMS Fragmentation Data for Protonated this compound ([M+D]⁺) Note: This table is based on general fragmentation principles of imidazole derivatives and the known mass of deuterium. Actual fragmentation can vary with instrumentation and conditions.

| Precursor Ion (m/z) | Proposed Fragment | Neutral Loss | Fragment m/z | Description |

| 73.06 | [C₃D₃N₂H₂]⁺ | - | 73.06 | Deuterated Molecular Ion (assuming D⁺ adduction) |

| 73.06 | [C₂D₂N₂H]⁺ | CDH | 46.04 | Loss of a deuterated acetylene (B1199291) molecule |

| 73.06 | [CD₂N]⁺ | C₂H₂N | 30.03 | Loss of a neutral pyrazole/imidazole isomer fragment |

X-ray Absorption Spectroscopy for Electronic Structure Elucidation of Deuterated Imidazole Systems

X-ray Absorption Spectroscopy (XAS) is a highly sensitive technique for probing the local electronic structure of molecules. uiowa.edu It provides detailed information about the unoccupied electronic states and the local chemical environment of a specific element. researchgate.net For deuterated imidazole systems, XAS, particularly at the Nitrogen (N) and Carbon (C) K-edges, is instrumental in elucidating the subtle electronic changes induced by isotopic substitution.

The electronic structure of the imidazole molecule is characterized by two chemically non-equivalent nitrogen atoms: a pyrrole-type nitrogen (N-H or N-D) and an imine-type nitrogen with a lone pair of electrons. XAS can distinguish between these two sites. nih.gov The N K-edge spectrum of imidazole shows two distinct N 1s → π* transitions, separated by an energy difference that is sensitive to the local chemical environment, including hydrogen bonding and protonation state. nih.govrsc.org

Table 2: Key X-ray Absorption Features for Imidazole and Expected Influence of Deuteration Note: The energy values are approximate and can shift based on the chemical environment and phase (gas, liquid, solid). The table is based on findings for imidazole; specific data for this compound may vary.

| Edge | Transition | Approximate Energy (eV) | Description | Expected Effect of Deuteration (H → D) |

| N K-edge | N 1s → π* (Imine N) | ~400.1 | Excitation of a core electron from the imine-like nitrogen to the lowest unoccupied π* orbital. nih.gov | Minor shift due to changes in intermolecular hydrogen/deuterium bonding. |

| N K-edge | N 1s → π* (Pyrrole N) | ~401.7 | Excitation of a core electron from the pyrrole-like (N-H/N-D) nitrogen to the lowest unoccupied π* orbital. nih.gov | A subtle shift in peak position or change in peak width is expected due to the different zero-point energy and vibrational properties of the N-D bond compared to the N-H bond. |

| C K-edge | C 1s → π | ~285-287 | Excitation of core electrons from the different carbon atoms to unoccupied π orbitals. whiterose.ac.uk | Minimal change, as deuteration is on the nitrogen atom, but indirect effects through the sigma framework are possible. |

Mechanistic Investigations Utilizing Imidazole D3 As an Isotopic Tracer

Elucidation of Chemical Reaction Pathways and Intermediate Formation

The use of isotopic tracers like imidazole-d3 is crucial for mapping out the step-by-step sequence of chemical reactions and identifying transient intermediate species. nih.gov By tracking the position of the deuterium (B1214612) atoms throughout a reaction, chemists can deduce which bonds are broken and formed, and in what order. This is particularly valuable in understanding complex processes where multiple pathways may be possible. acs.org

For instance, in the study of organometallic catalysis, deuterated imidazole (B134444) ligands have been employed to understand their role in processes like palladium-mediated cross-coupling reactions. The presence of deuterium can influence the electronic properties and steric effects of the ligand, potentially affecting its coordination to the metal center and subsequent catalytic activity. Similarly, in the context of enzyme-catalyzed reactions, this compound can help to delineate the reaction coordinate. For example, in studies of imidazole glycerol (B35011) phosphate (B84403) synthase, understanding the allosteric pathways that connect distant binding sites is critical. pnas.org While not directly using this compound, these studies highlight the importance of probing specific residues like histidine, for which this compound is a key isotopic analog, to understand long-range communication within the enzyme.

Furthermore, the synthesis of imidazole adducts with various boron compounds has been investigated to compare their nucleophilic substitution activities. The higher reactivity of certain imidazole adducts is thought to be influenced by factors such as σ-aromaticity or the formation of double hydrogen bonds, offering another avenue where isotopic labeling could provide deeper mechanistic understanding.

Application of Kinetic Isotope Effects (KIE) in Reaction Mechanism Studies

The kinetic isotope effect (KIE) is a cornerstone of mechanistic investigation, and this compound is an ideal probe for these studies. researchgate.net The KIE is the change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes. nih.gov A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. acs.org Conversely, a secondary KIE arises when the isotopic substitution is at a position not directly involved in bond cleavage or formation in the rate-limiting step. researchgate.net

The magnitude of the KIE can provide detailed information about the transition state of a reaction. For example, a significant primary KIE (typically kH/kD > 2) suggests that the C-H bond is being broken in the rate-determining step. In contrast, a small or inverse KIE (kH/kD < 1) can indicate changes in hybridization or other geometric factors in the transition state. researchgate.net

Studies have shown that deuteration of imidazole ligands can lead to a decrease in catalytic activity in certain reactions. For example, a 20% decrease in activity was observed for deuterated imidazole ligands in palladium-mediated cross-coupling reactions, which was attributed to a weakening of the metal-ligand bond. In another example, the reaction of a tungsten carbene complex with deuterated imidazole showed a negligible KIE, supporting a two-step reaction mechanism where a zwitterionic intermediate is formed in the rate-determining step. snnu.edu.cn Theoretical calculations have also been used to predict KIEs for reactions involving imidazole, with one study calculating a large primary deuterium KIE of 5.13 for a reaction involving imidazole. researchgate.net

Table 1: Examples of Kinetic Isotope Effects in Reactions Involving Imidazole Derivatives

| Reaction System | Type of KIE | Observed kH/kD | Mechanistic Implication | Reference |

|---|---|---|---|---|

| Palladium-mediated cross-coupling with deuterated imidazole ligands | Secondary | ~1.25 (inferred from 20% activity decrease) | Weakened metal-ligand bonding in the transition state. | |

| Tungsten carbene complex with deuterated imidazole | Primary | Negligible | Supports a two-step process with a zwitterionic intermediate formed in the rate-determining step. | snnu.edu.cn |

| Theoretical SN2 Reaction with Imidazole | Primary | 5.13 (calculated) | Significant C-H bond breaking in the transition state. | researchgate.net |

Deuterium-Hydrogen Exchange Processes in Complex Chemical Systems

Deuterium-hydrogen (D-H) exchange studies using this compound provide valuable information about the lability of protons and the accessibility of different sites within a molecule to the solvent. mdpi.com This is particularly relevant in biological systems, where the imidazole side chain of histidine residues plays a critical role in protein structure and function. researchgate.netnih.govplos.org The rate of D-H exchange at the C2 position of the imidazole ring is sensitive to the local microenvironment, including solvent accessibility and the proximity of charged groups. researchgate.netnih.gov

By monitoring the exchange rates, researchers can probe conformational changes in proteins upon ligand binding or other perturbations. plos.org For example, the exchange rate of the C2-proton of a histidine residue can be significantly slowed if it becomes buried within the protein interior or is involved in a hydrogen bond. nih.gov This technique, often coupled with mass spectrometry (His-HDX-MS), allows for the determination of the pKa values of individual histidine residues and provides insights into their solvent accessibility. plos.orgnih.gov

Studies have shown that phosphorylation of a histidine residue dramatically slows the rate of deuterium-hydrogen exchange at the C2 position of the imidazole ring. This phenomenon can be used to detect and locate this important post-translational modification. nih.gov The synthesis of deuterated imidazoles often involves acid-catalyzed hydrogen/deuterium exchange in deuterium oxide (D₂O), a process that itself highlights the lability of the imidazole protons.

Role in Understanding Catalytic and Autocatalytic Mechanisms

Imidazole and its derivatives are known to act as catalysts in a variety of chemical reactions. this compound can be instrumental in unraveling the mechanisms of this catalysis, including instances of autocatalysis, where a reaction product also acts as a catalyst for the same or a coupled reaction. acs.orgmdpi.com

A notable example is the investigation of imidazole autocatalysis in the 1,1'-thiocarbonyldiimidazole (B131065) (TCDI)-mediated coupling of aniline. acs.org In this study, rapid equilibration with deuterated imidazole, resulting in the release of free imidazole from TCDI, supported the proposed mechanism where imidazole acts as a nucleophilic catalyst. acs.org This leads to a more reactive cationic TCDI species, which then reacts with the aniline. acs.org The observation of increased catalytic activity with other known nucleophilic catalysts further corroborated this finding. acs.org

The amphoteric nature of imidazole, allowing it to act as both a proton donor and acceptor, is key to its catalytic function in many systems, including proton transport in fuel cells and transmembrane proteins. acs.org Isotopic labeling with this compound can help to dissect these proton transfer pathways. Furthermore, imidazole-based compounds have been used to modify electrode surfaces to improve the electrochemical reduction of CO₂. researchgate.net The formation of intermolecular hydrogen bonds between imidazole molecules is thought to play a crucial role in lowering the energy barriers for this process. researchgate.net In the context of the origin of life, autocatalytic cycles are considered a potential driving force, and understanding the catalytic roles of simple molecules like imidazole is of fundamental importance. mdpi.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Imidazole |

| Palladium |

| Tungsten |

| Aniline |

| 1,1'-Thiocarbonyldiimidazole (TCDI) |

| Imidazole glycerol phosphate synthase |

| Boron |

| Deuterium oxide (D₂O) |

| Carbon dioxide (CO₂) |

| N-methylimidazole |

| 7-hydroxyquinoline (7HQ) |

| Formate |

| Methanol |

| N,N,N-triethylamine |

| Diazabicycloundec-7-ene (DBU) |

| Sarcosine |

| N-benzylglycine |

| Adenosine |

| Inosine |

| Thymine |

| Tryptophan |

| Pyruvate |

| Alanine |

| Diphenyl diselenide |

| Hydrogen peroxide (H₂O₂) |

| Methyl thiolate |

| N,N'-thiobisphthalimide |

| N,N'-dithiobisphthalimide |

| Dimethyl trisulfide-d6 |

Computational and Theoretical Studies of Imidazole D3 Systems

Quantum Chemical Modeling for Structural, Electronic, and Spectroscopic Predictions

Quantum chemical methods are instrumental in predicting the fundamental properties of imidazole-d3. Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are frequently employed to calculate the molecule's equilibrium geometry and to predict its spectroscopic signatures. researchgate.net

Theoretical simulations have successfully modeled the bandshape and fine structure of the N–D stretching band in deuterated imidazole (B134444). researchgate.net These models account for complex physical phenomena, including the adiabatic coupling between the high-frequency N–D stretch and the low-frequency N⋯N stretching vibrations in hydrogen-bonded systems, anharmonicity, and Fermi resonance between the N–D stretching and the first overtone of N–D bending vibrations. researchgate.net For instance, calculations using the B3LYP functional with the 6-311++G** basis set have been used to compute anharmonic frequencies, which show good agreement with experimental infrared and Raman spectra. researchgate.net

Deuterium (B1214612) substitution at the nitrogen atom allows for the clearer identification of other vibrational modes that are otherwise obscured. mdpi.com DFT calculations have been used to assign specific vibrational frequencies in deuterated imidazole derivatives. mdpi.com The H/D exchange at the nitrogen leads to a significant shift in related vibrational modes; for example, the complex N–H stretching pattern above 3000 cm⁻¹ shifts to the 2240–2350 cm⁻¹ region upon deuteration. mdpi.com

Computational studies also explore the excited electronic states and photodissociation dynamics. whiterose.ac.ukdiva-portal.org Ab initio multiple cloning (AIMC) simulations on imidazole and its deuterated derivatives have been used to analyze dissociation dynamics following photoexcitation. whiterose.ac.uk These simulations show that for deuterated species, a lower rate of dynamic "cloning" (a feature of the simulation method) is observed compared to their non-deuterated counterparts, which is attributed to the lower vibrational frequency of the N-D bond. whiterose.ac.uk Furthermore, time-dependent density functional theory (TD-DFT) is applied to generate and interpret X-ray absorption spectra, providing detailed insight into core electronic excitations and the influence of molecular structure on these spectra. diva-portal.org

| Vibrational Mode | Frequency (cm-1) | Description |

|---|---|---|

| ν(C5–H) | 3138 | C5-H stretching vibration |

| ν(C2–H) | 3117 | C2-H stretching vibration |

| Amide-A' / Amide-B' | 2352 / 2288 | N-D related stretching modes, shifted from the N-H region |

| N1–D | 2242 | N1-D stretching vibration |

| ν(C4=C5) | 1560 | C4=C5 double bond stretching vibration |

Molecular Dynamics Simulations of this compound Solvation and Intermolecular Interactions

Molecular dynamics (MD) simulations are a cornerstone for studying the behavior of molecules in the condensed phase, revealing details about solvation and intermolecular forces over time. acs.org Studies have been conducted to analyze the hydration structure of d3-imidazole in heavy water (D₂O), providing a picture of how the deuterated molecule interacts with its solvent environment. core.ac.uk

The fundamental interactions governing solvation are hydrogen bonds between imidazole and water. nih.gov High-level quantum chemical calculations have characterized the structure of the imidazole-water complex, showing that water can act as both a hydrogen bond donor to the pyridinic nitrogen and a hydrogen bond acceptor from the N-H (or N-D) group. nih.govacs.org MD simulations build upon this by modeling a large ensemble of molecules, capturing the dynamic nature of these hydrogen bonds.

Classical MD simulations rely on force fields to describe the potential energy of the system. unifi.it A typical simulation setup involves placing one or more this compound molecules in a box of solvent molecules (e.g., water). unifi.it The system is first energetically minimized and then gradually heated to the desired temperature and equilibrated under constant pressure and temperature (NPT ensemble). acs.org Production runs, which can span several nanoseconds, are then performed to collect data. unifi.it Analysis of the resulting trajectories provides key structural information, such as radial distribution functions (RDFs), which describe the probability of finding a solvent molecule at a certain distance from a specific atom on the this compound molecule. researchgate.net These RDFs reveal the detailed structure of the solvation shells around the deuterated molecule.

Advanced Theoretical Approaches for Intermolecular Forces and Vibrational Analysis

To gain a deeper understanding of the subtle forces at play, advanced theoretical methods are employed. The analysis of intermolecular interactions in dimers, such as imidazole-imidazole or benzene-imidazole, provides a model for the non-covalent forces experienced by imidazole in various environments. researchgate.net Ab initio methods can be used to decompose the total interaction energy into physically meaningful components: electrostatics, exchange-repulsion, polarization, and dispersion. researchgate.net Such analyses show how these different energy contributions change as the distance and orientation between the interacting molecules vary. researchgate.net

For vibrational analysis, theoretical models go beyond the simple harmonic approximation to accurately reproduce experimental spectra. researchgate.net As mentioned previously, theoretical simulations of the infrared spectra of crystalline imidazole and its deuterated analogue incorporate crucial factors like anharmonicity and the adiabatic coupling between high-frequency local modes (like the N-D stretch) and low-frequency intermolecular modes (like hydrogen bond stretching). researchgate.net This level of theory is necessary to explain the complex band shapes observed experimentally. researchgate.net

Symmetry-Adapted Perturbation Theory (SAPT) is another powerful quantum chemical method used to directly calculate and analyze the non-covalent interaction energies between molecules. acs.org SAPT provides a detailed breakdown of the interaction energy into electrostatic, exchange, induction, and dispersion terms from first principles, offering precise insights into the nature of the forces, for example, between this compound and a solvent molecule or another biomolecule. acs.org

Force Field Development and Validation for Deuterated Imidazole Simulations

The accuracy of classical molecular dynamics simulations is fundamentally dependent on the quality of the underlying force field. rsc.org A force field is a set of parameters and mathematical functions that describe the potential energy of a system of particles. rsc.org While general-purpose force fields like GAFF (General Amber Force Field) exist, highly accurate simulations may require the development or re-parametrization of a force field specifically for the system of interest. unifi.itunifi.it

The process of force field development involves several steps:

Generation of Reference Data: High-level quantum mechanics calculations (e.g., using DFT with dispersion corrections like D3 or at the MP2 level) are performed on the molecule and its fragments to obtain reference data. chemrxiv.orgaip.org This data includes optimized geometries, potential energy surfaces for bond stretching, angle bending, and torsional rotations, as well as interaction energies with other molecules. rsc.org

Parameter Optimization: The force field parameters (e.g., bond force constants, equilibrium angles, torsional barriers, partial atomic charges, and van der Waals parameters) are fitted to reproduce the QM reference data. chemrxiv.org This can be achieved using various optimization algorithms, such as the covariance matrix adaptation evolutionary strategy (CMA-ES). chemrxiv.org

Validation: The newly developed force field is validated by using it in MD simulations to predict a range of physical properties and comparing them against experimental data or the original QM data. chemrxiv.org This can include properties like liquid density, heat of vaporization, or structural properties like radial distribution functions. aip.org

For deuterated imidazole, the primary change would be the mass of the deuterium atom. However, for highly accurate force fields, subtle electronic effects of deuteration might also be considered by re-evaluating electrostatic parameters. Modern approaches even utilize data-driven methods, training graph neural networks on vast QM datasets to predict force field parameters for a wide range of molecules, including heterocyclic systems like imidazole. rsc.org

| Component | Methodology / Approach | Source Example |

|---|---|---|

| Reference Data | Periodic DFT calculations (e.g., PBE-D3) or gas-phase QM (e.g., MP2, B3LYP-D3). | rsc.orgchemrxiv.orgaip.org |

| Electrostatics | Reparametrization of atomic charges using methods like C-PCM, or use of multipolar electrostatics (AMOEBA). | unifi.itaip.org |

| Torsional Parameters | Fitting to QM-calculated torsion energy profiles. | rsc.org |

| Optimization | Use of global optimizers (e.g., CMA-ES) or training of machine learning models (GNNs). | rsc.orgchemrxiv.org |

| Validation | Comparison of simulated properties (density, RDFs) with experiment or ab initio MD simulations. | unifi.itchemrxiv.org |

Specialized Research Applications of Imidazole D3 As a Mechanistic and Spectroscopic Probe

Role of Deuterated Imidazole (B134444) in Catalysis Research and Ligand Design

The unique properties of deuterated imidazole make it an invaluable asset in the fields of catalysis and ligand design. The kinetic isotope effect, a change in reaction rate upon isotopic substitution, is a key principle exploited in these studies.

Studying Reaction Dynamics in Catalytic Systems

The substitution of hydrogen with deuterium (B1214612) in imidazole ligands can influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect. This effect is a powerful tool for elucidating reaction mechanisms. For instance, a decrease in catalytic activity has been observed for deuterated imidazole ligands in certain palladium-mediated cross-coupling reactions, which was attributed to a weakening of the metal-ligand bond. By comparing the reaction kinetics of systems with deuterated and non-deuterated imidazole ligands, researchers can gain insights into the rate-determining steps and the nature of transition states in catalytic cycles. smolecule.com

In one study, the reaction of an alcohol with a nitrile derivative catalyzed by a manganese complex with an imidazole-based ligand was investigated. rsc.org When deuterated benzyl (B1604629) alcohol was used, the deuterium was incorporated into the product, confirming that the alcohol was the hydrogen source. rsc.org This type of isotopic labeling study is crucial for understanding the hydrogen transfer steps in catalytic processes. rsc.org

| Catalytic System | Observation with Imidazole-d3 | Mechanistic Insight |

| Palladium-mediated cross-coupling | 20% decrease in catalytic activity | Weakened metal-ligand bond due to deuteration |

| Manganese-catalyzed nitrile alkylation | Incorporation of deuterium from deuterated alcohol into the product | Confirmed the role of the alcohol as the hydrogen source |

Investigating Coordination Chemistry in Metal Complexes

Imidazole and its derivatives are fundamental ligands in coordination chemistry, forming stable complexes with a wide range of metal ions. wikipedia.orgresearchgate.net this compound serves as a valuable probe in this area, allowing for detailed spectroscopic analysis of metal-ligand interactions. evitachem.comnih.gov The deuteration of the imidazole ring can alter its electronic properties and steric effects, which in turn can influence its coordination with metal centers.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique used to study these interactions. The use of deuterated ligands like this compound simplifies the NMR spectra by minimizing signals from the ligand itself, thus allowing for a clearer observation of the metal's environment. smolecule.com This is particularly useful in studying paramagnetic metal complexes where proton signals can be significantly broadened. Solid-state deuterium NMR has been used to study the binding of deuterated 2-methylimidazole (B133640) to a mutant of cytochrome c peroxidase, providing information on the dynamics of the bound ligand. goodinlab.com

Furthermore, the vibrational modes of the imidazole ring are sensitive to coordination. Infrared (IR) spectroscopy can be used to monitor changes in these modes upon deuteration and complexation, providing further information about the strength and nature of the metal-ligand bond.

Applications in Bio-organic and Biophysical Chemistry

The imidazole moiety is a key functional group in many biological molecules, most notably the amino acid histidine. smolecule.com This makes this compound an important tool for investigating a wide array of biological processes.

Tracing Metabolic Transformations and Pathways using Isotopic Labeling

Isotopic labeling is a powerful technique to trace the fate of molecules in metabolic pathways. wikipedia.org this compound can be used as a tracer to study the metabolism of imidazole-containing compounds. evitachem.com By introducing this compound into a biological system, researchers can follow its incorporation into various metabolites using techniques like mass spectrometry (MS) and NMR spectroscopy. nih.gov

This approach is essential for understanding how drugs and other xenobiotics containing an imidazole ring are processed and eliminated by the body. The deuterated label allows for the clear differentiation between the administered compound and its metabolites from the endogenous pool of non-deuterated molecules. nih.gov

| Application Area | Technique | Information Gained |

| Drug Metabolism | Mass Spectrometry, NMR | Identification of metabolic products, determination of metabolic pathways |

| Metabolic Flux Analysis | Isotopic Labeling | Quantifying the rates of metabolic reactions |

Investigation of Enzymatic Reaction Mechanisms and Proton Shuttling Processes

The imidazole side chain of histidine residues is frequently involved in the catalytic mechanisms of enzymes, often acting as a proton donor or acceptor. nih.govacs.org The ability of imidazole to shuttle protons is crucial for many enzymatic reactions. researchgate.netresearchgate.net this compound can be used to probe these proton transfer steps. The kinetic isotope effect associated with the transfer of a deuteron (B1233211) versus a proton can provide evidence for the involvement of proton shuttling in the rate-determining step of an enzymatic reaction.

Studies on the H/D exchange at the C2 position of the imidazole ring of histidine have been used to determine the pKa values of individual histidine residues in proteins, which is crucial for understanding their catalytic function. nih.gov The rate of this exchange is sensitive to the local environment and the protonation state of the imidazole ring. nih.govnih.gov The investigation of proton transport along chains of imidazole molecules is also an active area of research, with computational studies suggesting that the reorientation of imidazole molecules is the rate-limiting step. researchgate.net

Probing Protein-Ligand Interactions and Biomolecular Dynamics

Understanding the interactions between proteins and ligands is fundamental to drug design and discovery. nih.govresearchgate.net this compound can be incorporated into ligands to study their binding to proteins using spectroscopic techniques. Deuterium NMR, for example, can provide information on the dynamics and orientation of a deuterated ligand when bound to a protein. goodinlab.com

Molecular dynamics simulations, often in conjunction with experimental data, are used to investigate the stability and conformational changes of protein-ligand complexes. mdpi.comnih.gov These computational methods can model the interactions between the ligand and specific amino acid residues in the binding pocket. mdpi.com The use of deuterated ligands in these simulations can help to refine the models and provide a more accurate picture of the binding event. For example, studies have investigated the binding of imidazole derivatives to sirtuins and the SARS-CoV-2 main protease, revealing key interactions that are important for their inhibitory activity. mdpi.comfrontiersin.org

Characterization of Hydration Structures in Biological Contexts

The imidazole ring is a fundamental component of many biological molecules, most notably the side chain of the amino acid histidine. aip.org Its ability to act as a proton relay and participate in hydrogen bonding with water is crucial to its biological function. aip.org Understanding the precise arrangement of water molecules, or the hydration structure, around the imidazole ring is therefore of significant scientific interest. This compound, where the three non-exchangeable hydrogen atoms on the ring are replaced with deuterium, serves as an invaluable tool in these investigations. aip.org

The use of deuterated imidazole, specifically h-d3-imidazole (where the exchangeable nitrogen-bound proton remains), in combination with techniques like neutron scattering, allows for an exceptionally detailed, atomistic-level characterization of the solvation shell. aip.org Neutron scattering experiments can distinguish between hydrogen and deuterium, enabling researchers to precisely map the locations and orientations of water molecules hydrating the imidazole ring. This approach has been used to compare the hydration patterns of neutral imidazole and its protonated form, imidazolium (B1220033). aip.org

Research combining neutron scattering with molecular dynamics (MD) simulations has provided unprecedented insight into these hydration structures. aip.org MD simulations, using force fields like CGenFF and OPLS, complement experimental data by generating density maps of water oxygen and hydrogen atoms around the solute molecule. aip.org These studies reveal distinct changes in the hydration structure upon protonation of the imidazole ring, which is critical for understanding its role in biological processes that occur at physiological pH, where its protonation state is flexible. aip.org

Table 1: Research Findings on Imidazole Hydration Structures

| Research Focus | Technique Used | Key Findings | Reference |

| Hydration of neutral and protonated imidazole | Neutron Scattering with Isotopic Substitution (NSIS), Molecular Dynamics (MD) Simulations | Provided detailed, atomistic-level characterization of the hydration pattern. Revealed significant changes in the water network structure upon imidazole protonation. | aip.org |

| Solvent density around histidine's imidazole ring | Molecular Dynamics (MD) Simulations (with and without lone-pair electrons) | Showed that including lone-pair electrons in force fields results in more accurate predictions of hydrogen bond directionality and hydration structures around the ring's nitrogen atoms. | researchgate.net |

| Comparison of simulation and experimental data | Neutron Scattering, MD Simulations | Density maps calculated from MD simulations were used to characterize the hydration structure, showing the distribution of water molecules around the imidazole and imidazolium forms. | aip.org |

Deuterium-Labeled Imidazole Derivatives in Materials Science for Advanced Characterization

The application of deuterium-labeled compounds, including imidazole derivatives, is a growing area in materials science. acs.org Deuteration provides a subtle yet powerful modification that can be used to probe material properties and enhance performance without significantly altering the chemical structure. acs.org These labeled compounds are crucial for advanced characterization techniques and for understanding reaction mechanisms at a molecular level. acs.org

One key application is in the study of organic electronics. Taking advantage of the kinetic isotope effect, where C-D bonds are stronger and break more slowly than C-H bonds, the properties of materials like organic light-emitting diodes (OLEDs) can be improved. acs.org Deuterating specific components can enhance the stability and lifetime of the devices.

Furthermore, deuterium-labeled imidazole derivatives are used in spectroscopic studies to understand the structure and dynamics of materials. For instance, Fourier transform infrared reflection-absorption spectroscopy (FTIRRAS) can be applied to study the role of imidazole-based polymers, such as poly-N-vinylimidazole, in providing corrosion protection on metal surfaces. semanticscholar.org Deuteration can help to simplify complex vibrational spectra, allowing for clearer interpretation of molecular interactions at the material's surface. The synthesis of deuterated imidazoles and imidazolium salts is an active area of research to support these applications. semanticscholar.org Continuous flow processes using catalysts like Raney nickel are being developed for efficient hydrogen-isotope exchange on imidazole-containing compounds. chemrxiv.org

Table 2: Applications of Deuterium-Labeled Imidazole Derivatives in Materials Science

| Application Area | Technique/Method | Purpose of Deuteration | Compound Type/Example | Reference |

| Organic Electronics | Device Fabrication | Improve material stability and device lifetime through the kinetic isotope effect. | Deuterated components for Organic Light-Emitting Diodes (OLEDs) | acs.org |

| Corrosion Science | Fourier Transform Infrared Reflection-Absorption Spectroscopy (FTIRRAS) | Probe molecular interactions and structure of protective polymer layers on metal. | Poly-N-vinylimidazole | semanticscholar.org |

| Catalysis Research | Continuous Flow Hydrogen Isotope Exchange | Efficiently synthesize deuterated imidazole-containing compounds for various research applications. | Imidazoles, Purines | chemrxiv.org |

| Analytical Standards | Nuclear Magnetic Resonance (NMR) Spectroscopy | Serve as internal standards and aid in the structural characterization of organic compounds. | Imidazole-d4 | sigmaaldrich.com |

Future Directions and Emerging Methodologies in Imidazole D3 Research

Development of Novel and Highly Efficient Deuteration Strategies with Enhanced Selectivity

The synthesis of Imidazole-d3 and its derivatives is moving beyond traditional methods towards more sophisticated and efficient strategies that offer greater control over the position of deuterium (B1214612) incorporation. google.comresearchgate.net These novel approaches are critical for producing precisely labeled compounds for a variety of research applications, from mechanistic studies to the development of new materials and therapeutics.

One of the key areas of development is the use of transition-metal catalysts to facilitate hydrogen isotope exchange (HIE). researchgate.net Ruthenium nanocatalysts, for example, have shown significant promise in the deuteration and tritiation of N-heterocycles, including imidazoles, using deuterium (D₂) or tritium (B154650) (T₂) gas as the isotopic source. researchgate.net This method represents a practical advancement, offering higher isotope incorporation than previous techniques. researchgate.net Another efficient method involves the use of palladium catalysts with deuterium oxide (D₂O), which allows for the full deuteration of the imidazole (B134444) ring in both substituted imidazoles and 1,3-dialkylimidazolium salts. rsc.org This technique is advantageous due to the ready availability and relatively low cost of D₂O. rsc.org

Furthermore, precise control over reaction conditions, such as the use of acids or bases, can direct the position of deuteration on the imidazole ring. researchgate.net Researchers have demonstrated that by carefully selecting acidic or basic conditions, it is possible to achieve divergent and chemoselective deuteration of N-unsubstituted imidazoles. researchgate.net For instance, acid-catalyzed H/D exchange using D₂O can be employed for selective deuteration. A patented method describes the production of deuterated imidazole derivatives with a deuteration rate of 90% or more at specific positions by heating in the presence of heavy water and an alkali metal carbonate, with the reaction being performed under microwave irradiation. google.com

These advanced deuteration strategies offer significant improvements in terms of efficiency, selectivity, and the diversity of accessible deuterated imidazole derivatives. The ability to selectively introduce deuterium at specific sites is invaluable for probing reaction mechanisms and for fine-tuning the properties of molecules for specific applications.

| Deuteration Strategy | Catalyst/Reagent | Deuterium Source | Key Advantages | Selectivity |

| Ruthenium Nanocatalysis | Ruthenium Nanoparticles | D₂ Gas | High isotope incorporation, applicable to complex molecules. researchgate.net | Site-selective depending on the substrate. researchgate.net |

| Palladium-Catalyzed HIE | Palladium on Carbon (Pd/C) | D₂O | High efficiency, uses readily available deuterium source. rsc.org | Full deuteration of the heterocyclic ring. rsc.org |

| Acid/Base-Controlled HIE | Acid (e.g., H₂SO₄) or Base (e.g., NaOD) | D₂O | Divergent and chemoselective deuteration. researchgate.net | Position-selective (e.g., C2, C4, C5) based on conditions. researchgate.netrsc.org |

| Microwave-Assisted Deuteration | Alkali Metal Carbonate | D₂O | Rapid reaction times, high deuteration rates (>90%). google.com | Selective for specific carbon atoms of the imidazole ring. google.com |

Integration of Multimodal Spectroscopic and Computational Techniques for Comprehensive System Analysis

A deeper understanding of the structural and dynamic properties of this compound and the systems in which it is employed necessitates a move towards integrated analytical approaches. Combining multiple spectroscopic techniques with computational modeling provides a more complete picture than any single method can alone. acs.orgcapes.gov.br This multimodal strategy is becoming increasingly important for elucidating the subtle effects of isotopic substitution and for predicting the behavior of deuterated compounds in complex environments.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Raman spectroscopy are powerful tools for characterizing this compound. capes.gov.brevitachem.comresearchgate.net NMR spectroscopy is instrumental in confirming the position and extent of deuteration. rsc.orgevitachem.com FT-IR and Raman spectroscopy provide valuable information about the vibrational modes of the molecule, which are sensitive to isotopic substitution. capes.gov.brnih.gov For example, a theoretical and spectroscopic study of imidazole and its deuterated derivative successfully reproduced the effects of deuteration on the N-H and N···N stretching modes through ab initio calculations, which were then compared with experimental infrared and Raman spectra. capes.gov.br

Computational methods, particularly Density Functional Theory (DFT) calculations, are being used to complement experimental data. acs.org DFT can be used to predict the geometry, vibrational frequencies, and other electronic properties of this compound, aiding in the interpretation of spectroscopic results. acs.orgcapes.gov.br Molecular docking and molecular dynamics simulations are also being employed to study the interactions of imidazole derivatives with biological macromolecules, such as proteins and enzymes. mdpi.comfrontiersin.orgmdpi.comresearchgate.net These computational approaches can help to predict binding affinities and to understand the role of specific interactions in biological activity. frontiersin.orgmdpi.com

The synergy between these experimental and computational techniques allows for a comprehensive analysis of systems involving this compound. For instance, a study on imidazole derivatives used a combination of 3D-QSAR modeling, molecular docking, and ADME predictions to investigate their potential as anticancer agents. frontiersin.org This integrated approach provides a powerful platform for rational drug design and for understanding the fundamental properties of isotopically labeled compounds.

| Technique | Information Provided | Application in this compound Research |

| Nuclear Magnetic Resonance (NMR) | Structural confirmation, position and degree of deuteration. rsc.orgevitachem.com | Verifying the successful synthesis of this compound and its derivatives. rsc.org |

| Infrared (IR) & Raman Spectroscopy | Vibrational modes, effects of isotopic substitution on bonding. capes.gov.brnih.gov | Studying hydrogen bonding and intermolecular interactions. capes.gov.br |

| Density Functional Theory (DFT) | Optimized geometry, vibrational frequencies, electronic properties. acs.orgcapes.gov.br | Aiding in the assignment of spectroscopic data and predicting molecular properties. acs.org |

| Molecular Docking & Dynamics | Binding modes and affinities with biological targets. mdpi.comfrontiersin.orgmdpi.comresearchgate.net | Investigating the mechanism of action of imidazole-containing drugs. frontiersin.orgmdpi.com |

Exploration of New Frontiers for Isotopic Labeling in Advanced Chemical and Biological Systems

The unique properties of this compound make it a valuable tool for exploring new frontiers in a variety of scientific disciplines. Its use as a stable isotope label is expanding beyond traditional applications into more advanced and complex systems, driving innovation in fields such as systems biology, materials science, and drug discovery. researchgate.netentegris.comacs.org

In the realm of systems biology and proteomics, stable isotope labeling is crucial for the quantitative analysis of proteins and metabolites. acs.orgnih.gov this compound can be incorporated into biomolecules, serving as an internal standard for mass spectrometry-based quantification. researchgate.net This allows for more accurate and reliable measurements of changes in protein expression or metabolic fluxes in response to various stimuli or in disease states. chemie-brunschwig.ch The development of "in-cell" labeling techniques further pushes the boundaries, enabling the study of protein structure and interactions within their native cellular environment. nih.gov

In materials science, deuterated compounds are of interest for their potential to modify the properties of materials. For example, deuterated ionic liquids, which can be synthesized from deuterated imidazolium (B1220033) salts, may exhibit different physicochemical properties compared to their non-deuterated counterparts. rsc.org These differences could be exploited in applications such as catalysis and energy storage.

Furthermore, the kinetic isotope effect, where the replacement of hydrogen with deuterium can alter the rate of a chemical reaction, is a key principle being explored in drug development. By selectively deuterating a drug molecule at a site of metabolic transformation, it is possible to slow down its metabolism, leading to improved pharmacokinetic profiles, such as a longer half-life and reduced dosage requirements. Given the prevalence of the imidazole moiety in pharmaceuticals, this compound serves as a critical building block for the synthesis of these next-generation deuterated drugs. researchgate.netatamanchemicals.com

The expanding applications of this compound and other deuterated compounds are a testament to the power of isotopic labeling in modern scientific research. As synthetic and analytical techniques continue to improve, the exploration of these new frontiers will undoubtedly lead to significant discoveries and technological advancements.

Q & A

Q. What are the key considerations for synthesizing Imidazole-d3 with high isotopic purity?

Synthesis of deuterated imidazole derivatives like this compound often involves isotopic exchange reactions or catalytic deuteration. For example, deuterium can be introduced via acid-catalyzed H/D exchange in deuterated solvents (e.g., D₂O) under controlled temperature and pH conditions . Researchers must validate isotopic purity using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR), as residual protons in the deuterated product can skew experimental outcomes . Standard protocols from NIST emphasize the importance of solvent purity and reaction time optimization to achieve >98% deuterium incorporation .

Q. Which analytical techniques are most effective for quantifying deuterium content in this compound?

Quantitative deuterium analysis typically employs:

- NMR spectroscopy : Chemical shifts in -NMR spectra reveal residual proton content, while -NMR confirms deuterium placement .

- High-resolution mass spectrometry (HRMS) : Measures exact molecular mass to distinguish between isotopic variants (e.g., [M+H]⁺ vs. [M+D]⁺) .

- Isotopic ratio monitoring : Gas chromatography-coupled isotope ratio mass spectrometry (GC-IRMS) provides precise deuterium-to-hydrogen ratios .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

this compound shares handling requirements with non-deuterated imidazole, including:

- Use of personal protective equipment (PPE) such as gloves and goggles to prevent skin/eye contact (H314 hazard code) .

- Storage in airtight containers away from moisture to avoid isotopic exchange .

- Disposal via approved chemical waste channels, as deuterated compounds may require specialized decontamination .

Advanced Research Questions

Q. How does deuteration of imidazole affect its electronic properties and reactivity in organometallic catalysis?

Deuteration alters electron density and steric effects, potentially impacting coordination with metal centers. Studies on imidazole derivatives show that deuterium substitution at specific positions (e.g., C-2) can reduce reaction rates due to kinetic isotope effects (KIEs). For instance, He et al. (2017) observed a 20% decrease in catalytic activity for deuterated imidazole ligands in palladium-mediated cross-coupling reactions, attributed to weakened metal-ligand bonding . Computational modeling (DFT) is recommended to predict electronic changes and optimize deuteration sites for target reactions .

Q. How can researchers resolve contradictions in observed KIEs when using this compound in enzymatic studies?

Discrepancies in KIEs often arise from competing reaction mechanisms or solvent isotope effects. Methodological approaches include:

- Control experiments : Compare results in protonated vs. deuterated solvents to isolate solvent-specific effects .

- Isotopic labeling at multiple positions : Systematic deuteration (e.g., C-4 vs. C-5) identifies which sites contribute most to observed KIEs .

- Multi-technique validation : Combine stopped-flow kinetics with spectroscopic monitoring (e.g., UV-Vis, fluorescence) to correlate reaction steps with isotopic impacts .

Q. What strategies mitigate isotopic scrambling during the synthesis of this compound derivatives?

Isotopic scrambling (unintended H/D exchange) can occur during synthesis or storage. Mitigation strategies include:

- Low-temperature synthesis : Conduct reactions below 0°C to minimize thermal exchange .

- Non-acidic conditions : Use aprotic solvents (e.g., deuterated DMF) to avoid acid-catalyzed scrambling .

- Post-synthesis stabilization : Purify products via lyophilization or inert-gas drying to remove residual deuterium sources .

Methodological Frameworks for Experimental Design

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide research on this compound?

- Feasibility : Prioritize deuteration methods with scalable yields (e.g., catalytic deuteration over stoichiometric routes) .

- Novelty : Explore understudied applications, such as this compound in tracking metabolic pathways via deuterium-labeled probes .

- Ethical/Relevant : Ensure deuterated compounds are used in compliance with institutional guidelines for isotopic tracer studies .

Q. What are the best practices for reporting isotopic purity and stability in this compound studies?

- Data transparency : Include raw isotopic ratios (e.g., %D from HRMS) in supplementary materials .

- Stability testing : Report shelf-life under varying storage conditions (e.g., humidity, temperature) to inform reproducibility .

- Cross-validation : Compare results across independent labs to confirm consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.